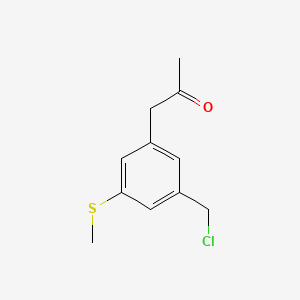

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one

Description

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one backbone attached to a phenyl ring with two distinct substituents: a chloromethyl (-CH₂Cl) group at position 3 and a methylthio (-SCH₃) group at position 5.

Properties

Molecular Formula |

C11H13ClOS |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

1-[3-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H13ClOS/c1-8(13)3-9-4-10(7-12)6-11(5-9)14-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

WXPLKFJXRLKKAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)SC)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the chloromethylation of a precursor compound, followed by the introduction of the methylthio group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to remove the chloromethyl group or modify the phenyl ring.

Substitution: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group may also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and functional groups of 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one with structurally related compounds:

*Note: Properties inferred from analogs due to lack of direct evidence for the target compound.

Electronic and Reactivity Profiles

- Chloromethyl vs. Trifluoromethyl : The chloromethyl group (-CH₂Cl) in the target compound is less electron-withdrawing than the -CF₃ group in 1-(3-(trifluoromethyl)phenyl)propan-2-one but offers nucleophilic substitution sites (e.g., for amine coupling in drug synthesis) .

- Methylthio vs. Chloro : The -SCH₃ group in 1-(3-(methylthio)phenyl)propan-2-one donates electrons via resonance, contrasting with the electron-withdrawing -Cl in 1-(4-chlorophenyl)propan-2-one. This difference affects electrophilic aromatic substitution preferences.

- Positional Isomerism : The para-chloro substituent in 1-(4-chlorophenyl)propan-2-one may enhance crystallinity compared to meta-substituted analogs, impacting solubility and melting points.

Stability and Physicochemical Properties

- Hydrolytic Stability : The methylthio group (-SCH₃) is more stable under acidic conditions than the chloromethyl group (-CH₂Cl), which may hydrolyze to form alcohols or react with nucleophiles.

- Lipophilicity : The target compound’s dual substituents (-CH₂Cl and -SCH₃) likely increase lipophilicity compared to simpler analogs, influencing bioavailability in drug design.

Research Findings and Implications

- Reactivity in Synthesis : Chloromethyl-substituted aromatics are pivotal in cross-coupling reactions, as seen in ’s urea derivatives . The target compound’s -CH₂Cl group could facilitate similar transformations.

- Spectroscopic Behavior : α,β-Unsaturated ketones (e.g., ) exhibit strong UV-Vis absorption due to conjugation, a property absent in saturated analogs like 1-(3-(methylthio)phenyl)propan-2-one .

Biological Activity

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with a molecular formula of C11H13ClOS. This compound features a chloromethyl group and a methylthio group attached to a phenylpropanone backbone, which enhances its reactivity and biological activity. The chloromethyl group can act as an alkylating agent, while the methylthio group influences its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The chloromethyl group facilitates nucleophilic substitution reactions, allowing the compound to modify nucleophilic sites on biomolecules, potentially leading to enzyme inhibition or alterations in protein-ligand interactions. This interaction profile suggests that the compound may influence various cellular pathways due to its capacity to alkylate proteins and other biomolecules.

Biological Activity Overview

Research indicates that this compound has significant implications in medicinal chemistry, particularly in the following areas:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites through alkylation.

- Protein Interactions : It can alter protein functions by binding to critical sites, affecting cellular signaling pathways.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on various cell lines, indicating its relevance in cancer research .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Enzyme Activity Modulation :

- Cytotoxicity Assessment :

-

Protein Binding Studies :

- Research indicated that the binding affinity of this compound to proteins could be influenced by its lipophilicity, enhancing its potential as a therapeutic agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-(Methylthio)phenyl)propan-1-one | Lacks chloromethyl group | Similar core structure but different reactivity |

| 1-(3-(Chloromethyl)-5-methylthiophenyl)propan-1-one | Different substitution pattern | Distinct reactivity profiles due to positional isomerism |

| 1-(4-Chlorobenzyl)-3-methylthiophenol | Contains a chlorobenzyl group | Demonstrates different biological activity due to varied substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.